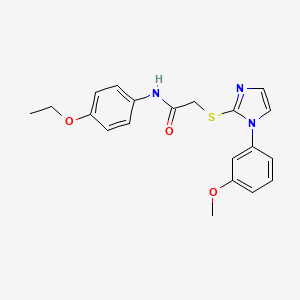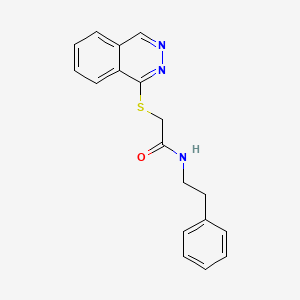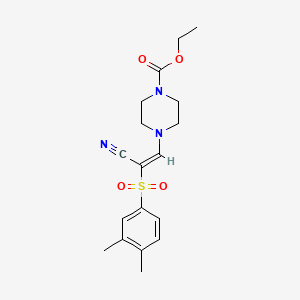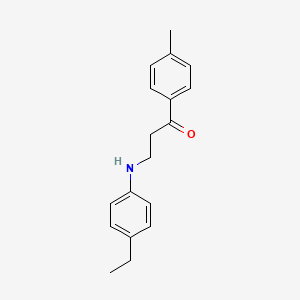
2-cyclohexyl-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-cyclohexyl-1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone” is an organic molecule with the molecular formula C29H39NO4 . It has an average mass of 465.624 Da and a monoisotopic mass of 465.287903 Da .
Molecular Structure Analysis
The structure of this compound includes a cyclohexane ring, an isoquinoline ring, and an isopropylphenyl group . Cycloalkanes like cyclohexane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . The isopropylphenyl group is a common substituent in organic chemistry .Scientific Research Applications
Superacidic Activation and Electrophilic Reactions
Research has explored the superacidic activation of isoquinolinols and their electrophilic reactions, demonstrating the synthesis of various tetrahydroisoquinolinone derivatives through reactions with cyclohexane and benzene. This indicates the potential for synthesizing complex organic molecules and intermediates for pharmaceutical applications (Koltunov et al., 2002).
One-Pot Synthesis Techniques
One-pot synthesis methods have been developed for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones, showcasing the efficiency of synthesizing heterocyclic compounds through SRN1 reactions in DMSO. This exemplifies the compound's relevance in facilitating streamlined synthetic routes for complex heterocycles (Guastavino et al., 2006).
Synthesis of Heterocycles
The synthesis of various substituted tetrahydro-3H-quinazolin-4-ones via Diels–Alder reactions highlights the compound's potential use in creating a broad range of heterocycles, which are crucial in drug development and materials science (Dalai et al., 2006).
Innovative Dimerization Reactions
Studies on the dimerization of naphthaquinones under specific conditions reveal the possibility of generating novel polycyclic structures, suggesting applications in creating new materials or molecular frameworks (Chandrasenan et al., 1971).
Catalytic Activity in Organic Synthesis
Research into the catalytic activity of gold(I) complexes in the synthesis of 1,2-dihydroquinoline derivatives underscores the potential for catalyzing organic reactions, indicating applications in catalysis and synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).
Properties
IUPAC Name |
2-cyclohexyl-1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-20(2)22-10-12-24(13-11-22)34-19-26-25-18-28(33-4)27(32-3)17-23(25)14-15-30(26)29(31)16-21-8-6-5-7-9-21/h10-13,17-18,20-21,26H,5-9,14-16,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUOUWVIXTWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4CCCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B2544906.png)
![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2544911.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)
![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)

